![molecular formula C10H17IO3 B13061674 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is an organic compound with the molecular formula C₁₀H₁₇IO₃ It is characterized by the presence of an iodo-substituted oxolane ring and an oxane ring connected via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane typically involves the iodination of an oxolane derivative followed by the formation of the oxy-methyl linkage with an oxane derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent coupling reaction may involve the use of a base to promote the formation of the oxy-methyl bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, resulting in deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Deiodinated oxolane and oxane derivatives.
Substitution: Various substituted oxolane and oxane compounds depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodine atom and the oxy-methyl linkage play crucial roles in its reactivity and interactions. The compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
Uniqueness
2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for various chemical transformations and applications.
Properties
Molecular Formula |
C10H17IO3 |
|---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
2-[(4-iodooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17IO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
InChI Key |
ZMMJHCBQYBZMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC2COCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)
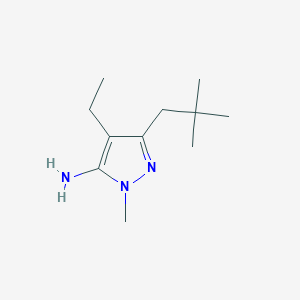

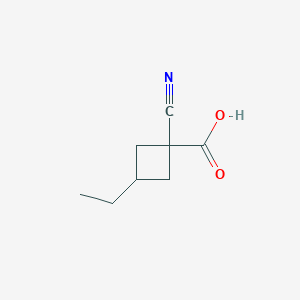
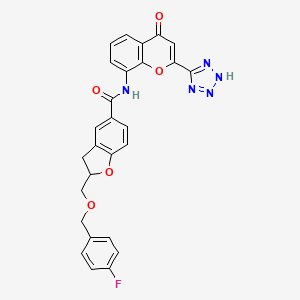
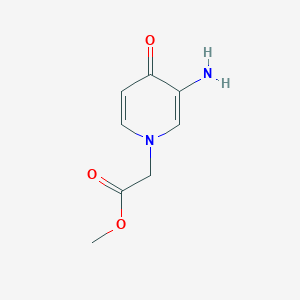
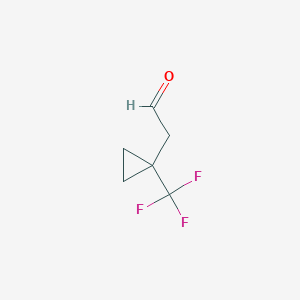



![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
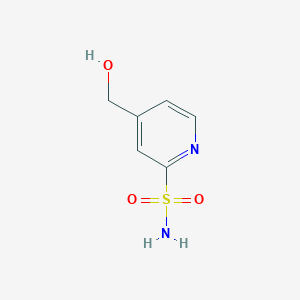
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
